11β-13, 14-二氢-15-酮前列腺素 F2α
描述
11β-13,14-dihydro-15-keto PGF2α is a metabolite of PGD2 in the 15-hydroxy PGDH pathway. Infusion or inhalation of tritiated PGD2 in normal males results in the appearance of peak levels of both 11β-PGF2α, as the immediate product, and 11β-13,14-dihydro-15-keto PGF2α in the plasma within 10 minutes. Homogenates of human lung metabolize PGD2 first to 11β-PGF2α and then to 11β-15-keto-PGF2α in the presence of NAD+, but not 11β-13,14-dihydro-15-keto PGF2α.2 Guinea pig liver and kidney homogenates metabolize PGD2 to 11β-13,14-dihydro-15-keto PGF2α, via 11β-PGF2α, in the presence of NAD+ and NADP+.2
11β-13,14-dihydro-15-keto Prostaglandin F2α (11β-13,14-dihydro-15-keto PGF2α) is a metabolite of Prostaglandin D2 (PGD2) in the 15-hydroxy PGDH pathway. Infusion or inhalation of tritiated PGD2 in normal males results in the appearance of peak levels of both 11β-PGF2α, as the immediate product, and 11β-13,14-dihydro-15-keto PGF2α in the plasma within 10 minutes. Homogenates of human lung metabolize PGD2 first to 11β-PGF2α and then to 11β-15-keto-PGF2α in the presence of NAD Guinea pig liver and kidney homogenates metabolize PGD2 to 11β-13,14-dihydro-15-keto PGF2α, via 11β-PGF2α, in the presence of NAD
科学研究应用
酶学研究
- 大鼠肾脏匀浆液将前列腺素 F2α 转化为 15-酮-13,14-二氢前列腺素 E2,而 15-酮-13,14-二氢前列腺素 F2α 是前列腺素 9-羟基脱氢酶的直接底物 (Pace-Asciak, 1975)。
- 大鼠肾髓质可以将前列腺素 E2 分解代谢为 15-酮-13,14-二氢前列腺素 F2α 和其他代谢物,挑战了只有肾皮质负责肾前列腺素分解代谢的观点 (Speziale, Speziale, Lugo & Gimeno, 1984)。
测量技术
- 在各种情况下(包括人体和动物研究)开发 13, 14-二氢-15-酮前列腺素 F2α 的放射免疫测定法,说明了其作为生物标志物的实用性 (Haning, Kieliszek, Alberino & Speroff, 1977); (Fairclough & Payne, 1975)。
临床意义
- 泌尿生殖道肿瘤患者中 13,14-二氢-15-酮前列腺素 F2α 的水平高于对照组,表明其作为诊断标志物的潜力 (Dunzendorfer, Zahradnik & Gerster, 1980)。
- 该化合物在痛经中的作用,受影响女性的血浆水平较高,表明其参与月经相关疾病 (Lundström & Gréen, 1978)。
生物学功能和途径
- 在研究各种器官中的前列腺素代谢时,13,14-二氢-15-酮前列腺素 F2α 被认为是关键代谢物,表明其在了解前列腺素相关生理过程中的重要性 (Hoult & Moore, 1977)。
在兽医应用中的潜力
- 测量母马中的 11-酮四氢 PGF 代谢物,包括 15-酮-13,14-二氢-PGF2α,用于监测前列腺素 F2α 的释放,证明了其在动物生殖研究中的应用 (Goff, Basu & Kindahl, 1984)。
作用机制
Target of Action
The primary target of 11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha, also known as 11beta-dhk-PGF2alpha or 11beta-dhk-PGF2a, is the 15-hydroxy Prostaglandin Dehydrogenase (15-hydroxy PGDH) pathway . This pathway plays a crucial role in the metabolism of Prostaglandin D2 (PGD2), a lipid compound that has various biological effects including vasodilation, inhibition of platelet aggregation, and sleep regulation .
Mode of Action
The compound interacts with its target through a series of metabolic reactions. Guinea pig liver and kidney homogenates metabolize PGD2 to 11β-13,14-dihydro-15-keto PGF2α, via 11β-PGF2α, in the presence of NAD+ and NADP+ .
Biochemical Pathways
The compound is a metabolite of PGD2 in the 15-hydroxy PGDH pathway . This pathway involves the sequential conversion of PGD2 to 11β-PGF2α and then to 11β-15-keto-PGF2α in the presence of NAD+ . The conversion is facilitated by the enzyme prostaglandin Δ13-reductase .
Pharmacokinetics
It is known that the compound is formed in human males upon infusion or inhalation of tritiated pgd2, with peak plasma levels of both 11β-pgf2α and 11β-13,14-dihydro-15-keto pgf2α observed within 10 minutes .
Result of Action
The result of the action of 11beta-dhk-PGF2alpha is the formation of 11β-13,14-dihydro-15-keto PGF2α, a metabolite of PGD2 . This metabolite is part of the 15-hydroxy PGDH pathway and plays a role in the metabolism of PGD2 .
Action Environment
The action of 11beta-dhk-PGF2alpha is influenced by the presence of NAD+ and NADP+ . These coenzymes are essential for the metabolism of PGD2 to 11β-13,14-dihydro-15-keto PGF2α . The environment within human lung and guinea pig liver and kidney homogenates also influences the compound’s action .
生化分析
Biochemical Properties
11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha interacts with several enzymes and proteins. It is formed by the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2alpha by the enzyme prostaglandin Δ13-reductase . This process is preceded in the metabolic sequence by the action of 15-hydroxyprostaglandin dehydrogenase .
Cellular Effects
It is known that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha is involved in the 15-hydroxy PGDH pathway, a metabolic pathway . It interacts with enzymes such as prostaglandin Δ13-reductase and 15-hydroxyprostaglandin dehydrogenase .
属性
IUPAC Name |
(Z)-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-19,22-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTIONYPMSCHQI-KGILNJEGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@H]1[C@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301348020 | |
Record name | (5Z,9alpha,11beta)-9,11-Dihydroxy-15-oxoprost-5-en-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301348020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107615-77-0 | |
Record name | (5Z,9alpha,11beta)-9,11-Dihydroxy-15-oxoprost-5-en-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301348020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。